3-(3-Carbamoyl-1H-pyrazol-1-yl)butanoic acid is a compound that falls under the category of organic acids and is characterized by its unique structural features, including a pyrazole ring and a butanoic acid moiety. This compound has garnered interest in various scientific fields due to its potential applications in pharmaceuticals and biochemistry.
The compound can be synthesized through various chemical pathways, which will be discussed in detail in the synthesis analysis section. Its chemical structure suggests that it could be derived from pyrazole derivatives and butanoic acid.
3-(3-Carbamoyl-1H-pyrazol-1-yl)butanoic acid is classified as an organic compound, specifically an amino acid derivative due to the presence of both an amine (carbamoyl group) and a carboxylic acid functional group. Its systematic name indicates a specific arrangement of atoms that contributes to its chemical behavior and potential reactivity.
The synthesis of 3-(3-carbamoyl-1H-pyrazol-1-yl)butanoic acid can be achieved through several methods, including:
The synthesis typically requires careful control of temperature and pH to optimize yield and purity. Common solvents used include dimethyl sulfoxide and ethanol, which facilitate the reaction while minimizing side products.
The molecular structure of 3-(3-carbamoyl-1H-pyrazol-1-yl)butanoic acid consists of a butanoic acid backbone linked to a pyrazole ring through a carbamoyl substituent. The structural formula can be represented as follows:
This indicates that the compound contains nine carbon atoms, twelve hydrogen atoms, four nitrogen atoms, and two oxygen atoms.
Key molecular data includes:
3-(3-Carbamoyl-1H-pyrazol-1-yl)butanoic acid can participate in several chemical reactions:
These reactions typically require specific catalysts or conditions (e.g., heat, pressure) to proceed effectively. Monitoring reaction progress through techniques such as thin-layer chromatography or high-performance liquid chromatography is common practice.
The mechanism of action for 3-(3-carbamoyl-1H-pyrazol-1-yl)butanoic acid may involve:
Research into its biological activity could reveal specific pathways affected by this compound, potentially leading to therapeutic applications.
Some notable physical properties include:
The chemical properties are characterized by:
3-(3-Carbamoyl-1H-pyrazol-1-yl)butanoic acid has potential applications in:
The strategic incorporation of dual pharmacophoric elements defines the molecular architecture of 3-(3-carbamoyl-1H-pyrazol-1-yl)butanoic acid (molecular formula: C₈H₁₁N₃O₃; molecular weight: 197.19 g/mol). This compound features a pyrazole ring substituted at the 3-position with a carbamoyl group (–C(=O)NH₂) and at the 1-position with a butanoic acid chain (–CH₂CH₂COOH) [1] [7]. The carboxylic acid moiety serves as a hydrogen-bond donor/acceptor and may participate in electrostatic interactions with enzymatic targets, while the carboxamide group enhances binding affinity through additional hydrogen bonding and dipole interactions [7]. Computational analyses (B3LYP/6-31+G(d) level) predict a topological polar surface area of 93.7 Ų, indicating favorable membrane permeability [7]. The spatial separation between these groups by the butanoic acid linker permits simultaneous engagement with complementary binding pockets, as observed in crystallographic studies of analogous compounds where hydrogen-bonding networks stabilize protein-ligand complexes [7].
Table 1: Key Molecular Descriptors of 3-(3-Carbamoyl-1H-pyrazol-1-yl)butanoic Acid
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₈H₁₁N₃O₃ | Defines elemental composition and stoichiometry |
| Molecular Weight | 197.19 g/mol | Impacts pharmacokinetic properties like distribution and clearance |
| Topological Polar Surface Area | 93.7 Ų | Predicts membrane permeability and absorption potential |
| Hydrogen Bond Donors | 2 | Facilitates target binding through H-donor interactions |
| Hydrogen Bond Acceptors | 4 | Enables engagement with enzymatic H-bond acceptor sites |
Selective inhibition of cyclooxygenase-II over cyclooxygenase-I is a cornerstone strategy for mitigating gastrointestinal toxicity associated with classical nonsteroidal anti-inflammatory drugs. Structural insights reveal that cyclooxygenase-II possesses a secondary binding pocket (Val523/Arg513) distinct from cyclooxygenase-I (Ile523/His513), providing a template for selective inhibitor design [2]. The carboxamide group of 3-(3-carbamoyl-1H-pyrazol-1-yl)butanoic acid may occupy this hydrophobic lateral pocket, while the carboxylic acid moiety mimics carboxylate-containing cyclooxygenase inhibitors (e.g., indomethacin) by forming salt bridges with Arg120 and Tyr355 within the catalytic site [2]. This dual engagement strategy disrupts arachidonic acid metabolism specifically in inflammation-associated cyclooxygenase-II, sparing constitutive cyclooxygenase-I activity essential for gastrointestinal cytoprotection [2] [8]. Pyrazole derivatives like Celecoxib validate this scaffold’s utility, though their selectivity profiles vary with substituent patterns. The butanoic acid chain in this compound may enhance selectivity by avoiding steric clashes with cyclooxygenase-I’s smaller binding cleft [2].
Table 2: Cyclooxygenase Isoform Structural Differences Exploited for Selective Inhibition
| Structural Feature | Cyclooxygenase-I | Cyclooxygenase-II | Targeting Strategy |
|---|---|---|---|
| Residue 523 | Isoleucine | Valine | Bulkier substituents disfavored in cyclooxygenase-I |
| Residue 513 | Histidine | Arginine | Electrostatic complementarity with anionic groups |
| Solvent Accessible Surface Area | Smaller | Larger (~25% expansion) | Accommodates extended pharmacophores |
Matrix metalloproteinase inhibition critically depends on zinc-chelating pharmacophores that disrupt catalytic zinc ion coordination. Although 3-(3-carbamoyl-1H-pyrazol-1-yl)butanoic acid lacks classical zinc-binding groups (e.g., hydroxamates), its carboxylic acid moiety exhibits moderate zinc affinity (Kd ~10⁻⁵ M) [3]. In matrix metalloproteinase active sites, the carboxylate anion can coordinate the catalytic zinc ion in a monodentate manner, while the carboxamide may form hydrogen bonds with the S1’ specificity pocket (e.g., Leu218 and Tyr248 in matrix metalloproteinase-9) [3]. Selectivity across matrix metalloproteinase isoforms (e.g., matrix metalloproteinase-2 vs. matrix metalloproteinase-9) is modulated by the linker length and hydrophobicity; the butanoic acid spacer in this compound provides optimal distance for simultaneous zinc chelation and subsite engagement [3]. Studies on hydroxypyridinone-based inhibitors confirm that even subtle modifications to zinc-binding groups alter selectivity profiles by >50-fold, suggesting the carboxamide-carboxylate combination here could be tuned for specific matrix metalloproteinase isoforms [3].
Table 3: Zinc-Binding Group (Zinc-Binding Group) Efficacy in Matrix Metalloproteinase Inhibition
| Zinc-Binding Group Type | Representative IC₅₀ (nM) | Selectivity Challenges | This Compound’s Approach |
|---|---|---|---|
| Hydroxamate | 1–10 (broad spectrum) | Poor metabolic stability | Carboxylate offers metabolic resistance |
| Carboxylate | 100–1000 (matrix metalloproteinase-2/9) | Moderate potency | Dual pharmacophore enhances affinity |
| Thiol-based | 10–100 (matrix metalloproteinase-3/13) | Oxidation risk | Oxidatively stable carboxamide present |
The pyrazole core serves as a privileged scaffold in anti-inflammatory drug design, exemplified by Celecoxib (cyclooxygenase-II IC₅₀ = 40 nM) and derivatives. Structural diversification at N1, C3, and C4/C5 positions enables fine-tuning of potency, selectivity, and physicochemical properties [4]. In 3-(3-carbamoyl-1H-pyrazol-1-yl)butanoic acid, the C3 carbamoyl group is electron-withdrawing, reducing pyrazole ring electron density and potentially attenuating metabolic oxidation at this position [4]. The N1-linked butanoic acid chain contrasts with traditional aryl substituents (e.g., Celecoxib’s sulfonamide-anchored phenyl), introducing aliphatic flexibility that may enhance solubility. Regioselective synthesis of such derivatives typically employs:
Table 4: Impact of Pyrazole Substituents on Pharmacological Profiles
| Substituent Position | Common Groups | Biological Influence | This Compound’s Groups |
|---|---|---|---|
| N1 | Aryl, alkyl | Modulates pharmacokinetics and target engagement | Butanoic acid (alkyl chain) |
| C3 | Methyl, carbamoyl, trifluoromethyl | Affects electronic properties and metabolic stability | Carbamoyl |
| C4/C5 | H, aryl, heteroaryl | Influences steric bulk and selectivity pockets | H (C4), H (C5) |
The scaffold’s versatility is evidenced by its presence in diverse therapeutic agents: rimonabant (cannabinoid receptor antagonist), CDPPB (metabotropic glutamate receptor enhancer), and fezolamide (antidepressant) [4]. This compound’s aliphatic acid chain represents an underexplored region in pyrazole-based nonsteroidal anti-inflammatory drug space, potentially offering new avenues for optimizing cyclooxygenase/matrix metalloproteinase polypharmacology [2] [4].
CAS No.: 14970-71-9
CAS No.: 193-98-6
CAS No.: 19059-68-8
CAS No.: 18455-58-8
CAS No.: 73545-11-6
CAS No.: 194-03-6